molecular formula C13H17BrO2 B11844383 Ethyl 3-bromo-4-tert-butylbenzoate CAS No. 1131594-19-8

Ethyl 3-bromo-4-tert-butylbenzoate

Cat. No.: B11844383
CAS No.: 1131594-19-8
M. Wt: 285.18 g/mol
InChI Key: RAFYNCLWNDNDKY-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-tert-butylbenzoate is a halogenated aromatic ester featuring a bromine atom at the para-position and a bulky tert-butyl group at the meta-position relative to the ethyl ester moiety. This compound is structurally distinct due to the steric and electronic effects imparted by the tert-butyl group, which enhances its stability and influences its reactivity in organic transformations. It is primarily utilized as an intermediate in pharmaceutical synthesis and materials science, where its unique substitution pattern enables selective functionalization .

Properties

CAS No.

1131594-19-8

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

ethyl 3-bromo-4-tert-butylbenzoate

InChI

InChI=1S/C13H17BrO2/c1-5-16-12(15)9-6-7-10(11(14)8-9)13(2,3)4/h6-8H,5H2,1-4H3

InChI Key

RAFYNCLWNDNDKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(C)(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-4-(tert-butyl)benzoate can be synthesized through several methods. One common method involves the bromination of ethyl 4-(tert-butyl)benzoate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-bromo-4-(tert-butyl)benzoate may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-(tert-butyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The tert-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed

    Substitution: Formation of ethyl 3-azido-4-(tert-butyl)benzoate or ethyl 3-thio-4-(tert-butyl)benzoate.

    Reduction: Formation of 3-bromo-4-(tert-butyl)benzyl alcohol.

    Oxidation: Formation of 3-bromo-4-(tert-butyl)benzoic acid.

Scientific Research Applications

Ethyl 3-bromo-4-(tert-butyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new drugs due to its ability to undergo various chemical modifications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-(tert-butyl)benzoate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-bromo-4-tert-butylbenzoate can be contextualized against structurally related benzoate derivatives, as summarized below:

Substituent Position and Halogen Variation

Compound Name Molecular Formula Key Structural Differences Reactivity/Applications
Ethyl 4-bromo-3-ethylbenzoate C₁₁H₁₃BrO₂ Ethyl group instead of tert-butyl Higher lipophilicity; moderate enzyme inhibition
Ethyl 3-chloro-4-tert-butylbenzoate C₁₃H₁₇ClO₂ Chlorine replaces bromine Lower electrophilicity; reduced cross-coupling efficiency
Ethyl 3-bromo-5-tert-butylbenzoate C₁₃H₁₇BrO₂ tert-Butyl at position 5 Altered steric hindrance; impacts regioselectivity in Suzuki reactions

Key Insight : The tert-butyl group at position 4 in the target compound provides superior steric shielding compared to smaller alkyl groups (e.g., ethyl or methyl), enhancing stability in acidic or oxidative conditions . Bromine’s higher electronegativity versus chlorine also improves its suitability for transition metal-catalyzed reactions .

Functional Group Modifications

Compound Name Molecular Formula Key Features Biological Activity
Ethyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate C₁₅H₂₀BrNO₄ tert-Butoxycarbonyl (Boc)-protected amino Used in peptide synthesis; no direct bioactivity
Ethyl 3-bromo-4-hydroxybenzoate C₉H₉BrO₃ Hydroxyl group replaces tert-butyl Antioxidant properties; pH-sensitive solubility
Ethyl 3-bromo-4-(dimethylamino)benzoate C₁₁H₁₄BrNO₂ Dimethylamino group instead of tert-butyl Enhanced solubility; explored as a kinase inhibitor

Key Insight: The tert-butyl group in this compound avoids the nucleophilic reactivity seen in hydroxyl- or amino-substituted analogs, making it more inert in basic conditions . This inertness is advantageous in multi-step syntheses requiring orthogonal protection strategies.

Ester Group Variations

Compound Name Molecular Formula Ester Group Key Differences
Mthis compound C₁₂H₁₅BrO₂ Methyl ester Lower boiling point; faster hydrolysis
Butyl 3-bromo-4-tert-butylbenzoate C₁₅H₂₁BrO₂ Butyl ester Increased hydrophobicity; slower metabolic clearance

Key Insight : The ethyl ester in the target compound balances solubility and metabolic stability, outperforming methyl esters in hydrolytic resistance and butyl esters in bioavailability .

Biological Activity

Ethyl 3-bromo-4-tert-butylbenzoate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

This compound can be synthesized through various methods, with one common approach involving the bromination of ethyl 4-tert-butylbenzoate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature.

The biological activity of this compound is largely influenced by its structural components. The presence of the bromine atom and the tert-butyl group can significantly affect the compound's interaction with biological targets. The bromine atom may enhance the compound's ability to act as a ligand for enzyme inhibition or activation, while the tert-butyl group contributes to steric hindrance, potentially affecting reactivity and selectivity in chemical reactions.

Enzyme Inhibition and Activation

Research indicates that this compound may function as an inhibitor or activator of specific enzymes. Its hydrolysis can release active acid forms that interact with various biological pathways, suggesting potential therapeutic benefits. For instance, studies have shown that compounds with similar structures can inhibit enzymes involved in metabolic pathways, thus providing a basis for further exploration in drug development .

Case Studies and Research Findings

  • Stability and Hydrolysis : A comparative study on the hydrolytic stability of esters revealed that this compound exhibits moderate stability in biological media. Its half-life in rat plasma was analyzed, indicating a potential for sustained biological activity .
  • Ligand-Based Studies : this compound has been employed as a probe in studies investigating enzyme-catalyzed reactions. Its ability to bind selectively to certain biological targets makes it a candidate for further studies in medicinal chemistry.
  • Therapeutic Applications : The compound's potential use in drug development is underscored by its ability to undergo various chemical modifications, which may enhance its efficacy against specific diseases. For example, modifications could improve its selectivity towards particular receptors involved in disease pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

CompoundStructure FeaturesBiological Activity
Ethyl 4-bromobenzoateLacks tert-butyl groupMore reactive due to reduced steric hindrance
Ethyl 3-bromo-4-methylbenzoateContains methyl groupDifferent steric and electronic effects
Ethyl 3-chloro-4-(tert-butyl)benzoateChlorine instead of bromineVaries in reactivity and selectivity

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